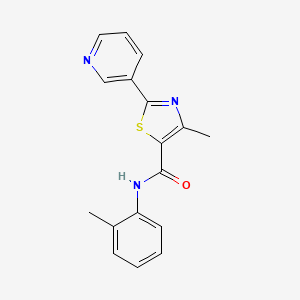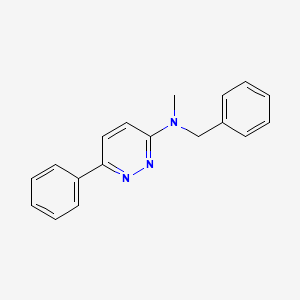![molecular formula C17H17N3O2S B4447184 N-(tert-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447184.png)
N-(tert-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Vue d'ensemble
Description
N-(tert-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a highly selective inhibitor of the spleen tyrosine kinase (SYK), which is a key mediator of signaling pathways involved in the regulation of immune responses and cancer cell proliferation.
Applications De Recherche Scientifique
- Background : Thiazolo[3,2-a]pyrimidines, especially 2-substituted derivatives, serve as promising scaffolds for designing new anticancer drugs .
Anticancer Potential
Fluorescent Dyes and Imaging Agents
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a core structure in this compound, in water, alcohol, and ether suggests that it may have good bioavailability.
Result of Action
Based on the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of thiazolopyrimidine derivatives, which this compound is a part of, has been conducted under ultrasonic activation in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency . This suggests that the synthesis environment can impact the properties of the compound.
Propriétés
IUPAC Name |
N-tert-butyl-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-17(2,3)19-14(21)12-9-18-16-20(15(12)22)13(10-23-16)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGBHDCYGMKXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4447103.png)

![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)

![4-{[1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4447147.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4447154.png)

![N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide](/img/structure/B4447159.png)
![N-2-biphenylyl-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4447163.png)
![3-[5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4447166.png)

![4-[(3,4-dimethylphenyl)acetyl]morpholine](/img/structure/B4447179.png)
![N-ethyl-6-methyl-5-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4447189.png)